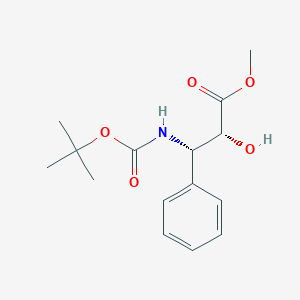

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate

Übersicht

Beschreibung

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate, commonly referred to as a precursor in the synthesis of docetaxel, exhibits significant biological activity that is relevant in medicinal chemistry and drug development. This compound's unique structural features contribute to its potential therapeutic applications, particularly as an antitumor agent.

- Molecular Formula : CHNO

- Molecular Weight : 295.33 g/mol

- CAS Number : 124605-42-1

- Solubility : Varies with reported solubility ranging from 0.22 mg/ml to 1.06 mg/ml depending on the method of measurement .

The compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxy group, and a phenylpropionate moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and modulate receptor activity. Here are some key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It has been shown to interact with various receptors, potentially affecting signaling pathways related to tumor growth and metastasis.

Case Studies and Experimental Data

- Antitumor Activity :

- Synthesis and Derivatives :

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (2R,3S)-3-(4-nitrophenyl)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoate | Nitro group substitution | Enhanced electrophilicity; increased enzyme inhibition |

| Methyl (2R,3S)-3-(4-methoxyphenyl)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoate | Methoxy group substitution | Improved solubility and reactivity in biological assays |

| Methyl (2R,3S)-3-(phenyl)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoate | Simplified structure | Different reactivity patterns; potential for novel applications |

Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of docetaxel, an established antitumor agent used in treating various cancers such as breast and lung cancer . Its role as a precursor emphasizes its importance in pharmaceutical chemistry.

Safety and Handling

When working with this compound, appropriate safety measures should be taken:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One of the primary applications of Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate is its use as an intermediate in the synthesis of taxoid compounds, such as Docetaxel and Cabazitaxel. These compounds are widely used in cancer therapy due to their effectiveness in disrupting cell division.

Role in Taxoid Synthesis

- Docetaxel : This compound is synthesized through a series of reactions involving this compound as a key intermediate. The presence of the tert-butoxycarbonyl group facilitates the introduction of various functional groups required for the final pharmacologically active structure .

- Cabazitaxel : Similar to Docetaxel, Cabazitaxel also utilizes this compound during its synthesis process. The modifications made to the isoserine backbone allow for enhanced bioactivity and improved pharmacokinetic properties .

Recent studies have focused on optimizing the synthesis routes for this compound to enhance yield and purity. For instance, innovative methods involving gas molecular sieving techniques have been explored to refine the separation processes during synthesis . Such advancements not only improve efficiency but also reduce waste and by-products, aligning with sustainable chemistry practices.

Synthesis Optimization

A study published in 2025 detailed a novel approach to synthesize this compound with improved stereoselectivity and yield through a reduction method that favors the erythro isomer while employing inversion techniques for the threo isomer . This research highlights the ongoing efforts to enhance the synthetic methodologies associated with this compound.

Application in Drug Formulations

Another significant aspect of research involves incorporating this compound into drug formulations aimed at improving solubility and bioavailability of taxoid drugs. Studies have shown that modifications using this compound can lead to formulations that are more effective in clinical settings .

Analyse Chemischer Reaktionen

Acylation Reactions

The hydroxyl and amino groups undergo selective acylation:

Example: Formation of docetaxel side chains via benzoylation:

Reaction:

Methyl (2R,3S)-3-(tert-Boc-amino)-2-hydroxy-3-phenylpropionate + Benzoyl chloride → N-Benzoyl derivative

Conditions:

- Solvent: Dichloromethane or ethyl acetate

- Base: Triethylamine or NaHCO₃

- Temperature: 0–50°C (optimal at 20°C)

- Yield: Not explicitly reported but critical for taxoid synthesis

Deprotection of tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions:

Reagents:

- HCl, H₂SO₄, or trifluoroacetic acid (TFA)

Applications: Generates free amino intermediates for further functionalization .

Stereochemical Considerations

The (2R,3S) configuration is pivotal for its role in taxoid synthesis:

- Steric Hindrance: The phenyl and tert-butoxycarbonyl groups influence reactivity at the hydroxyl and amino sites.

- Isomer Synthesis: Erythro isomers are synthesized via NaBH₄ reduction of ketone intermediates, while threo isomers require alternative pathways.

Stability and Reactivity

- Thermal Stability: Decomposes above 132°C (melting point) .

- Storage: Stable at 2–8°C; sensitive to prolonged exposure to moisture .

- pH Sensitivity: pKa = 11.22 ± 0.46, indicating stability in neutral to mildly acidic conditions .

Comparative Reaction Pathways

Industrial-Scale Optimization

Eigenschaften

IUPAC Name |

methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCALQERIBRYGOK-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501132493 | |

| Record name | Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124605-42-1 | |

| Record name | Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124605-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (αR,βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, methyl ester, (αR,βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.